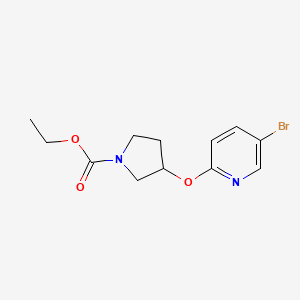

乙酸3-((5-溴吡啶-2-基)氧基)吡咯烷-1-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pyrrolidine, a heterocyclic building block, is used in organic synthesis and as a scaffold for biologically active compounds . It has been used for the synthesis of N-benzoyl pyrrolidine from benzaldehyde via oxidative amination . It may also be used as a catalyst for the synthesis of N-sulfinyl aldimines from carbonyl compounds and sulfonamides .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate .科学研究应用

抗菌应用

3-((5-溴吡啶-2-基)氧基)吡咯烷-1-羧酸乙酯已用于吡咯并吡啶类似物的合成中,在体外表现出抗菌活性。这些化合物由 5-甲基-2-氨基吡咯-3-羧酸乙酯合成,突出了该化学物质在开发潜在抗菌剂中的作用 (E. Toja 等,1986)。

杀虫剂中间体

它是合成新杀虫剂(如氯虫苯甲酰胺)的关键中间体。从 2-(3-氯-2-吡啶基)-5-氧代-3-吡唑烷二甲酸乙酯合成的合成方法展示了其在创造高产率和高纯度的环保高效杀虫剂溶液中的重要性,由于其简单性和成本效益,表明了工业化的有希望的途径 (兰志理,2007)。

抗癌潜力

该化合物参与合成潜在的抗癌剂,特别是吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪。这些衍生物已被研究其对培养的 L1210 细胞的增殖和有丝分裂指数以及携带 P388 白血病小鼠的存活的影响,表明其对抗癌药物开发的贡献 (C. Temple 等,1983)。

催化环化

3-((5-溴吡啶-2-基)氧基)吡咯烷-1-羧酸乙酯在催化环化中用作构建模块,从而合成高度官能化的四氢吡啶。该应用强调了其在有机化学中的用途,特别是在合成具有高区域选择性和非对映选择性的复杂分子中,为新型化合物提供了途径 (朱雪峰等,2003)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

This interaction could involve binding to the target, causing a conformational change that affects the target’s function .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad spectrum of effects .

属性

IUPAC Name |

ethyl 3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-2-17-12(16)15-6-5-10(8-15)18-11-4-3-9(13)7-14-11/h3-4,7,10H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEZCCOOWDTVQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)

![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2696620.png)

![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)

![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)

![3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696626.png)

![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2696630.png)